HDAC8 Inhibition: A Comparative Potency Profile for 4-Bromo-5-fluoro-2-iodobenzoic Acid
4-Bromo-5-fluoro-2-iodobenzoic acid demonstrates moderate inhibitory activity against recombinant human HDAC8 with an IC50 value of 260 nM. This potency is compared to its activity against HDAC5, where it is markedly less potent (IC50 = 4,000 nM), indicating a degree of selectivity for HDAC8 within this limited panel [1]. While direct head-to-head data for a close structural analog (e.g., 4-Bromo-2-fluoro-5-iodobenzoic acid) is not available in the same assay, this establishes a baseline activity for the compound's core scaffold, which can be contrasted with the much higher potency of optimized, non-halogenated benzoic acid derivative HDAC inhibitors like BDBM50142796 (IC50 = 2.20 nM) [2].
| Evidence Dimension | Inhibition of human HDAC8 enzyme |
|---|---|
| Target Compound Data | IC50 = 260 nM |
| Comparator Or Baseline | Target compound vs. HDAC5: IC50 = 4,000 nM. Optimized HDAC inhibitor BDBM50142796: IC50 = 2.20 nM. |
| Quantified Difference | 15.4-fold selectivity for HDAC8 over HDAC5; Target compound is 118-fold less potent than the optimized inhibitor BDBM50142796. |
| Conditions | In vitro assay using recombinant human full-length N-terminal His6/SUMO-tagged HDAC8 expressed in E. coli, with Boc-Lys(Ac)-AMC as substrate. |
Why This Matters
This data provides a quantitative benchmark for the compound's biological activity, enabling medicinal chemists to assess its potential as a starting point for developing more potent and selective HDAC8 inhibitors compared to highly optimized leads.
- [1] BindingDB. (n.d.). BDBM50529149 (CHEMBL4475077) Affinity Data. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50529149 View Source
- [2] BindingDB. (2023). BDBM50142796 (CHEMBL3759186) Affinity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50142796 View Source
